2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide typically involves the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 1,3-dimethyl-1H-pyrazole and pyridine derivatives.
Chlorination: Introduction of the chlorine atom at the 2-position of the pyrazolo[3,4-b]pyridine ring can be carried out using chlorinating agents like thionyl chloride or phosphorus oxychloride.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the chlorinated intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Chloropyridine Carboxamides: Compounds with similar functional groups but different core structures.
Pyrazole Derivatives: Compounds with a pyrazole ring but different additional rings or substituents.
Uniqueness
2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide is unique due to its specific combination of a pyrazolo[3,4-b]pyridine core with a chlorinated pyridine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c1-8-11-6-10(7-17-13(11)20(2)19-8)18-14(21)9-3-4-16-12(15)5-9/h3-7H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYNTHXMPNDCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC(=NC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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